molecular formula C14H18O B103423 1-(4-Cyclohexylphenyl)ethanone CAS No. 18594-05-3

1-(4-Cyclohexylphenyl)ethanone

Cat. No. B103423
CAS RN: 18594-05-3
M. Wt: 202.29 g/mol
InChI Key: MSDQNIRGPBARGC-UHFFFAOYSA-N
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Description

The compound 1-(4-Cyclohexylphenyl)ethanone is a chemical entity that can be associated with various research areas, including organic synthesis, crystallography, and spectroscopy. While the provided papers do not directly discuss 1-(4-Cyclohexylphenyl)ethanone, they do provide insights into related compounds and methodologies that could be relevant for the comprehensive analysis of this compound.

Synthesis Analysis

The synthesis of related compounds often involves the use of reagents like POCl3 for chlorination, as seen in the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone . Similarly, the synthesis of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one demonstrates the use of nucleophilic substitution, which could be applicable to the synthesis of 1-(4-Cyclohexylphenyl)ethanone . The preparation of 1,4-benzodithians from cyclohexanone derivatives indicates that ring aromatization and expansion are possible under certain conditions .

Molecular Structure Analysis

Crystallographic studies are essential for understanding the molecular structure of compounds. For instance, the crystal structure of (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime provides insights into the conformation of cyclohexane rings and the geometry of the C=N bond . These structural details are crucial for predicting the behavior and reactivity of similar compounds like 1-(4-Cyclohexylphenyl)ethanone.

Chemical Reactions Analysis

The reactivity of compounds with cyclohexyl groups can be quite varied. For example, the cyclization reaction of 2-azido-1-(2-hydroxyphenyl)ethanones with terminal alkynoates catalyzed by DMAP leads to the formation of 2-aminobenzofuran-3(2H)-one derivatives . This indicates that 1-(4-Cyclohexylphenyl)ethanone could potentially undergo similar cyclization reactions under the right conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexyl-containing compounds can be determined through various spectroscopic and analytical techniques. The study of 1-(trans-4'-n-alkylcyclohexyl)-2-(4''-halobiphenyl-4'-yl)ethanes provides data on transition temperatures, viscosities, birefringences, and dielectric constants . These properties are influenced by the structure of the compound, and similar analyses could be applied to 1-(4-Cyclohexylphenyl)ethanone to determine its physical and chemical characteristics.

Scientific Research Applications

Crystal Structure and Synthesis

  • Crystal Structure of Derivatives : The crystal structure of compounds like (E)-1-(4-methoxyphenyl)ethanone O-dehydroabietyloxime, a derivative of dehydroabietic acid, shows two cyclohexane rings with distinct conformations, providing insights into stereochemistry and molecular interactions (Rao, Cui, & Zheng, 2014). Another similar compound, (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime, demonstrates similar structural features (Zheng, Cui, & Rao, 2014).

  • Synthesis and Antimicrobial Activity : Heterocyclic compounds like 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5yl)amino)phenyl)ethanone, synthesized using 4-chlorophenol, demonstrate significant antimicrobial activity against both gram-positive and gram-negative bacteria, highlighting their potential in pharmaceutical and medicinal research (Wanjari, 2020).

Chemical Reactions and Properties

  • Solid-Liquid Phase Equilibrium : Research on the ternary phase equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in solvents like methanol or n-propanol provides valuable data for the separation and crystallization processes in chemical engineering (Li et al., 2019).

  • Photoremovable Protecting Group for Carboxylic Acids : The compound 1-[2-(2-hydroxyalkyl)phenyl]ethanone serves as a new photoremovable protecting group for carboxylic acids, offering a novel approach in synthetic chemistry for the protection and controlled release of functional groups (Atemnkeng, Louisiana II, Yong, Vottero, & Banerjee, 2003).

Electrochemical Applications

  • Voltammetric Determination : The electrochemical behavior of L-cysteic acid was studied at the surface of a modified carbon paste electrode with 1-[4-(ferrocenyl-ethynyl)phenyl]-1-ethanone, demonstrating its potential in electrochemical sensing and analysis (Raoof, Ojani, & Karimi-Maleh, 2008).

  • Electrocatalytic Oxidation of Ascorbic Acid : A carbon-paste electrode modified with 1-[4-(ferrocenyl ethynyl)phenyl]-1-ethanone catalyzes the ascorbic acid oxidation, indicating its utility in electrochemical studies and sensor development (Raoof, Ojani, Hosseinzadeh, & Ghasemi, 2003).

Safety And Hazards

This chemical is harmful to water bodies and should be prevented from contacting groundwater, waterways, or sewage systems. It should not be released into the environment without government permission .

properties

IUPAC Name

1-(4-cyclohexylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSDQNIRGPBARGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171817
Record name 1-(4-Cyclohexylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Cyclohexylphenyl)ethanone

CAS RN

18594-05-3
Record name 1-(4-Cyclohexylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18594-05-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(4-Cyclohexylphenyl)ethan-1-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-Cyclohexylphenyl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-cyclohexylphenyl)ethan-1-one
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Synthesis routes and methods I

Procedure details

To a suspension of anhydrous aluminum chloride (467 g,; 3.5 moles) in carbon tetrachloride (2 l.) is added acetyl chloride (275 g.; 249 cc., 3.5 moles) during 15 minutes with vigorous stirring and cooling in an ice-bath. Cyclohexylbenzene (481 g.; 3.0 moles) is added dropwise over a period of 3 hours, keeping the temperature below 5°. After addition is complete, the product is stirred for another hour before hydrolyzing by pouring into ice and hydrochloric acid with stirring. The organic phase is washed with successive portions of dilute hydrochloric acid, sodium carbonate, and water, and distilled to give p-cyclohexylacetophenone, (b.p. 88°-95.5°/ 0.05 mm.).
Quantity
467 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
solvent
Reaction Step One
Quantity
249 mL
Type
reactant
Reaction Step Two
Quantity
481 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Anhydrous aluminium chloride (1.65 g, 0.012 mol) is added to a solution of cyclohexyl benzene (1 g, 0.006 mol) and acetyl chloride (0.7 mL, 0.009 mol) in dichloroethane (10 mL) at −5° C. to 0° C. temperature. The reaction mixture is stirred at this temperature for 30 minutes and then treated with 2N hydrochloric acid (7 mL). It is extracted with dichloromethane (2×20 mL) and the combined extract is dried over sodium sulfate. After removing the solvent under reduced pressure the residue is purified by column chromatography (silica gel, 230-400 mesh, ethyl acetate:n-hexane 7:93) to get 1-(4-cyclohexylphenyl)ethanone.
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.7 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
SMD Rizvi, S Shakil, M Zeeshan, MS Khan… - Pharmacognosy …, 2014 - ncbi.nlm.nih.gov
Natural products from plant sources, embracing inherently ample structural diversity than synthetic ones are the major sources of anticancer agents and will constantly play as …
Number of citations: 23 www.ncbi.nlm.nih.gov
A Verma, SMD Rizvi, S Shaikh, MA Ansari… - Pharmacognosy …, 2014 - ncbi.nlm.nih.gov
Background: In osteosarcoma tissue, both MMP-2 and MMP-9 are over expressed compared to their expression in non-affected stromal tissue. Hence, gelatinases are attractive targets …
Number of citations: 20 www.ncbi.nlm.nih.gov
M Molkenthin, T Olmez-Hanci, MR Jekel… - Water research, 2013 - Elsevier
UV-A (near-UV), UV-C (short-UV) and visible-light assisted Fenton-like treatment of Bisphenol A (BPA) was investigated in pure water and raw freshwater samples spiked with BPA. …
Number of citations: 147 www.sciencedirect.com
K Khandelwal, SD Pachauri, S Zaidi, P Dwivedi… - Journal of …, 2013 - Elsevier
CDRI compound no. 99/411 is a potent 1,2,4-trioxane antimalarial candidate drug under development at our Institute. An HPLC method for determination of CDRI 99/411 with its starting …
Number of citations: 6 www.sciencedirect.com
M Nasr-Esfahani… - The Journal of …, 2014 - ACS Publications
An efficient, atom-economical, and regioselective synthesis of a wide range of 1,4-disubstituted 1,2,3-triazoles in excellent yields has been achieved via a one-pot three-component …
Number of citations: 76 pubs.acs.org
MK Aljbreen, MM Alrashidi, A Salah, S Shaikh… - Tropical Journal of …, 2021 - ajol.info
Purpose: To explore the anticancer mechanistic aspect of thiophene derivatives via targeting Polo like kinase 1 (PLK1). Methods: The PLK1 enzyme is primarily expressed in cancer …
Number of citations: 6 www.ajol.info
K Takrouri, T Chen, E Papadopoulos, R Sahoo… - European journal of …, 2014 - Elsevier
Protein–protein interactions are critical for regulating the activity of translation initiation factors and multitude of other cellular process, and form the largest block of untapped albeit most …
Number of citations: 27 www.sciencedirect.com
SMD Rizvi, AAA Alshammari, WA Almawkaa… - 3 Biotech, 2019 - Springer
Cancer prevalence has increased at an alarming rate worldwide. Complexity, resistance mechanism and multiple compensatory survival pathways of cancer cells have abated the …
Number of citations: 4 link.springer.com
Q Chen, P Li, H Yang, X Li, J Zhu… - Journal of separation …, 2009 - Wiley Online Library
Supercritical fluid was used to extract volatile components from the rhizoma of Atractylode lancea (A. lancea). An orthogonal array design (OAD), L 9 (3) 4 , was employed as a …
SMCCOF ALKYL, P SALTS - TRANSITION METAL CATALYZED …, 2019 - udspace.udel.edu
Alkyl primary amines are prevalent amongst a wide range of natural and synthetic biologically active molecules, as well as building blocks of various complexities (Scheme 1.1). 1 The …
Number of citations: 3 udspace.udel.edu

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